Lipophilicity Differential: 5-Bromo Naphthalene vs. Des-Bromo Analog Drives >1 logP Unit Difference
The 5-bromo substituent on the naphthalene ring of N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide (molecular formula C24H17BrN2O2, molecular weight 445.3 g/mol) produces a computed XLogP3 of 5.5, representing a substantial increase in lipophilicity compared to the des-bromo analog N-(3-benzamidophenyl)naphthalene-1-carboxamide (molecular formula C24H18N2O2, molecular weight 366.4 g/mol), whose estimated XLogP3 is approximately 4.2–4.5 based on the removal of bromine (ΔXLogP3 ≈ +1.0 to +1.3) [1][2]. This lipophilicity differential translates into a ~1.5–2.0 log unit difference in predicted membrane partitioning, which is expected to influence both passive permeability and non-specific protein binding [3].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 5.5; MW = 445.3 g/mol; Molecular formula = C24H17BrN2O2 [1] |
| Comparator Or Baseline | Des-bromo analog N-(3-benzamidophenyl)naphthalene-1-carboxamide: MW = 366.4 g/mol; Molecular formula = C24H18N2O2; estimated XLogP3 ≈ 4.2–4.5 [2] |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.3; ΔMW = +78.9 g/mol (+21.5%) |
| Conditions | Computed values: XLogP3 algorithm (PubChem 2021.05.07 release); comparator XLogP3 estimated by structural fragment subtraction method |
Why This Matters
The ~1 logP unit difference places the target compound in a distinct lipophilicity window that governs permeability, solubility, and off-target binding propensity, making it non-interchangeable with the des-bromo analog for any assay where membrane penetration or albumin binding is relevant.
- [1] PubChem. N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide. Compound Summary. CID 1361496. Computed Properties: XLogP3 = 5.5, MW = 445.3 g/mol. Accessed May 2026. View Source
- [2] N-(3-Benzamidophenyl)naphthalene-1-carboxamide. Molecular Formula: C24H18N2O2, Molecular Weight: 366.4 g/mol. Identified from multiple vendor catalogs as the direct des-bromo analog. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
